molecular formula C14H21N3O2 B7504919 N-cycloheptyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide

N-cycloheptyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide

Cat. No. B7504919
M. Wt: 263.34 g/mol
InChI Key: SAORPYOODDSSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide, also known as CAY10566, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of molecules known as pyridazines, which have been shown to have a variety of biological activities.

Mechanism of Action

The exact mechanism of action of N-cycloheptyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide is not fully understood, but it is believed to act on several different pathways in the brain. It has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. Additionally, it has been shown to modulate the activity of several different receptors in the brain, including the GABA-A receptor and the NMDA receptor.
Biochemical and Physiological Effects:
N-cycloheptyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its neuroprotective effects. Additionally, it has been shown to reduce levels of the stress hormone cortisol, which may contribute to its potential as a treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cycloheptyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide for lab experiments is its high potency and specificity. It has been shown to have a high affinity for its target receptors and enzymes, which makes it a useful tool for studying these pathways in detail. However, one limitation of N-cycloheptyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on N-cycloheptyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, it may have potential as a treatment for other neurological disorders such as epilepsy and schizophrenia. Further research is also needed to fully understand its mechanism of action and to develop more effective synthesis methods for this compound.

Synthesis Methods

The synthesis of N-cycloheptyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide involves several steps, including the reaction of 2-cycloheptyl-4,6-dioxo-1,2,3,4-tetrahydropyridazine with N,N-dimethylformamide dimethyl acetal, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-cycloheptyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, it has been investigated for its potential as a treatment for anxiety and depression.

properties

IUPAC Name

N-cycloheptyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-16(11-7-5-3-4-6-8-11)14(19)12-9-10-13(18)17(2)15-12/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAORPYOODDSSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N(C)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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